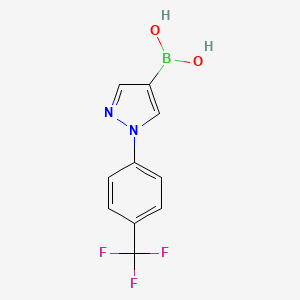

![molecular formula C18H11ClN2OS B2502428 (Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 313550-13-9](/img/structure/B2502428.png)

(Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

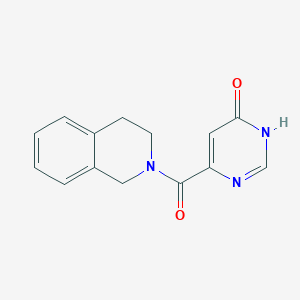

The synthesis of thiazol-2-(3H)-ones involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . The structure of the synthesized compounds is confirmed using two-dimensional NMR spectroscopic techniques and tandem mass spectrometry .Molecular Structure Analysis

The molecular structure of “(Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide” is characterized by the presence of a thiazol-2-(3H)-one nucleus . The structure is further confirmed using IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are determined using various spectroscopic techniques, including two-dimensional NMR spectroscopy and tandem mass spectrometry .Applications De Recherche Scientifique

Synthesis and Characterization

Research in organic chemistry often involves the synthesis and characterization of novel compounds for various applications. Compounds similar to "(Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide" have been synthesized and characterized through techniques like IR, NMR, and Mass spectrometry. These compounds are typically evaluated for their potential applications in medicinal chemistry, such as anticancer properties. For instance, the study by Salahuddin et al. (2014) explores the synthesis of 1,3,4-oxadiazole derivatives from a Schiff base, leading to compounds with potential anticancer evaluation on various cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Antimicrobial and Antiproliferative Activities

Compounds with naphtho[2,1-d]thiazole structures have shown interesting biological properties, including antimicrobial and antiproliferative activities. For example, Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to a benzo[1,3]dioxole moiety, demonstrating significant antimicrobial and antiproliferative activities, highlighting the therapeutic potential of such compounds (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Antihyperglycemic Activity

Research into the therapeutic potential of naphtho[2,1-d]thiazole derivatives has also extended into areas like antihyperglycemic activity. A study by Imran, Yar, and Khan (2009) focused on the synthesis of compounds with potential antihyperglycemic activity, providing insights into how modifications to the naphtho[2,1-d]thiazole core can influence biological activity (Imran, Yar, & Khan, 2009).

Anticancer Evaluation and QSAR Studies

Further research has been conducted on the anticancer properties of thiazolidinone derivatives, incorporating naphtho[2,1-d]thiazole structures. Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives and evaluated their in vitro antimicrobial and anticancer potentials, with QSAR studies highlighting key molecular features contributing to their activity (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).

Orientations Futures

The future directions for research on “(Z)-4-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide” could involve the exploration of other scaffolds for the development of potent HNE inhibitors . Additionally, further studies could be conducted to understand the structure-activity relationships of these compounds .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as naphtho[1,2-d]thiazol-2-ylamine (ska-31), have been found to activate kca2 and kca31 potassium channels . These channels play a crucial role in modulating calcium-signaling cascades and membrane potential in both excitable and nonexcitable cells .

Biochemical Pathways

Compounds that activate kca2 and kca31 potassium channels, like SKA-31, are known to be involved in modulating calcium-signaling cascades . This suggests that the compound might influence these pathways, leading to downstream effects such as changes in cell excitability and function.

Result of Action

Activation of kca2 and kca31 potassium channels, as seen with similar compounds, can lead to changes in calcium-signaling cascades and membrane potential . These changes can have various effects on cellular function, depending on the specific cell type and context.

Propriétés

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN2OS/c19-13-8-5-12(6-9-13)17(22)21-18-20-15-10-7-11-3-1-2-4-14(11)16(15)23-18/h1-10H,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSHIQPLVMGQSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,3-Difluorocyclohexyl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2502348.png)

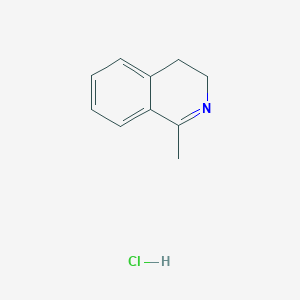

![[1-(4-Methylphenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2502355.png)

![1-allyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2502358.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(1H-indol-5-yl)methanone](/img/structure/B2502359.png)

![(E)-4-(Dimethylamino)-N-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]but-2-enamide](/img/structure/B2502361.png)

![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2502364.png)

![N-(1-Cyanocyclopropyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2502366.png)

![N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2502368.png)